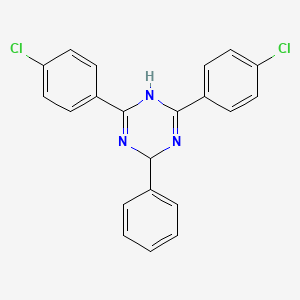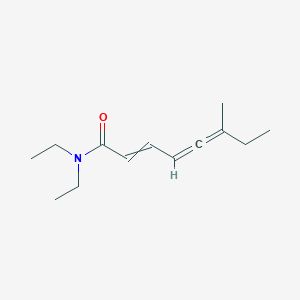
N,N-diethyl-6-methylocta-2,4,5-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-6-methylocta-2,4,5-trienamide is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple double bonds and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-6-methylocta-2,4,5-trienamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methylocta-2,4,5-trienoic acid with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-6-methylocta-2,4,5-trienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, often at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-diethyl-6-methylocta-2,4,5-trienamide has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism by which N,N-diethyl-6-methylocta-2,4,5-trienamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2,4,6-trimethylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-3-methylbenzamide: Another compound with similar structural features and applications.
Uniqueness
N,N-diethyl-6-methylocta-2,4,5-trienamide stands out due to its unique triene structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
62872-65-5 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
InChI |
InChI=1S/C13H21NO/c1-5-12(4)10-8-9-11-13(15)14(6-2)7-3/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
XNKHTXMMYKBEAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=CC=CC(=O)N(CC)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


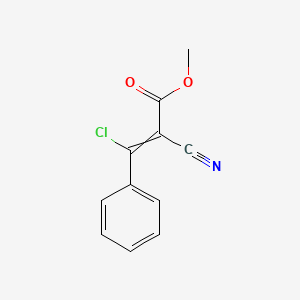
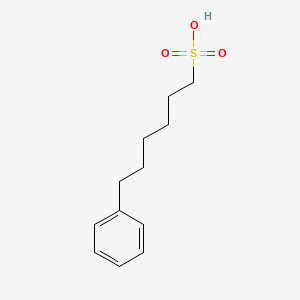
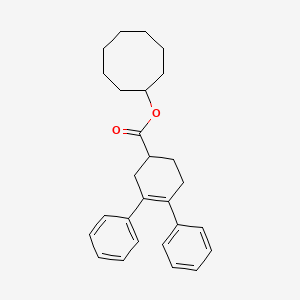
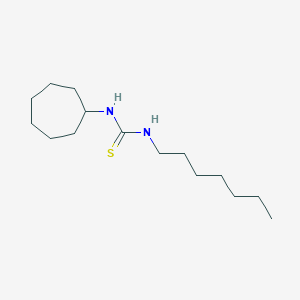
![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
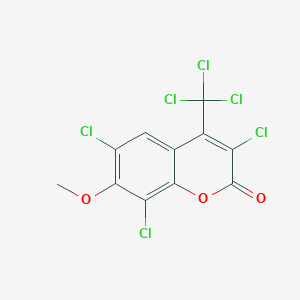
![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)

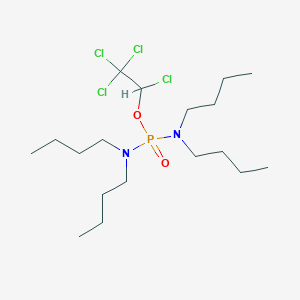
![4-[(4-Methylphenyl)ethynyl]benzonitrile](/img/structure/B14515480.png)
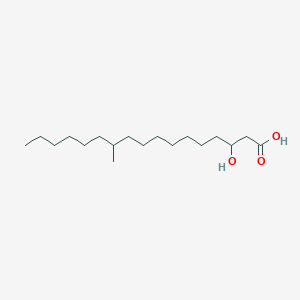
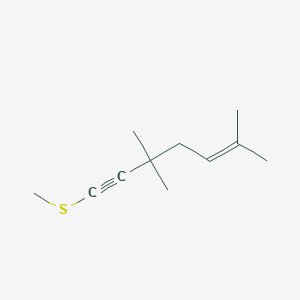
![2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one](/img/structure/B14515501.png)
